Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane
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Overview
Description
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a triethyl group and a complex hydrocarbon chain. This compound is notable for its applications in organic synthesis and its role as a precursor to various silyl ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane typically involves the hydrosilylation of alkenes. This process can be catalyzed by transition metals such as platinum, rhodium, or cobalt. The reaction conditions often include:
Temperature: Moderate temperatures around 25-100°C.
Solvent: Common solvents include toluene or hexane.
Catalyst: Transition metal catalysts like platinum or rhodium complexes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Catalyst Optimization: Using highly efficient catalysts to minimize by-products.
Reaction Control: Precise control of temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form silanols or siloxanes.
Reduction: Acts as a reducing agent in the presence of suitable catalysts.
Substitution: Can participate in nucleophilic substitution reactions to form different silyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogen atmosphere.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation Products: Silanols, siloxanes.
Reduction Products: Hydrocarbons, silyl ethers.
Substitution Products: Various silyl derivatives depending on the nucleophile used.
Scientific Research Applications
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable silyl ethers.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane involves its ability to donate or accept electrons during chemical reactions. The silicon atom, with its vacant d-orbitals, can participate in various bonding interactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways include:
Hydrosilylation: Involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Reduction: Silicon acts as a reducing agent, facilitating the reduction of various functional groups.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reducing properties.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Shares structural similarities but differs in reactivity and applications.
Uniqueness
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane is unique due to its specific structure, which imparts distinct reactivity patterns and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Properties
CAS No. |
40962-08-1 |
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Molecular Formula |
C16H32Si |
Molecular Weight |
252.51 g/mol |
IUPAC Name |
triethyl-(3-methylidene-2-propylhex-1-enyl)silane |
InChI |
InChI=1S/C16H32Si/c1-7-12-15(6)16(13-8-2)14-17(9-3,10-4)11-5/h14H,6-13H2,1-5H3 |
InChI Key |
WFVZNHKARASTPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)C(=C[Si](CC)(CC)CC)CCC |
Origin of Product |
United States |
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